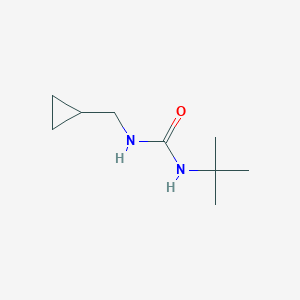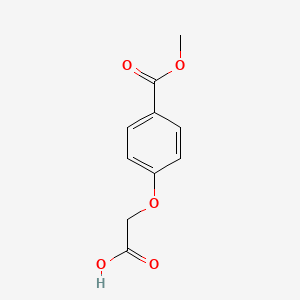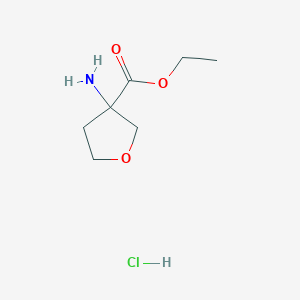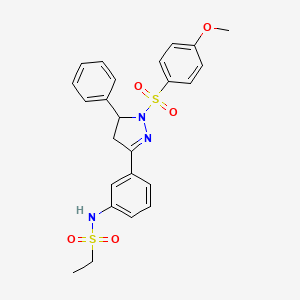![molecular formula C20H13F2N3OS B2396479 N-(苯并[d]噻唑-2-基)-2,6-二氟-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 886904-30-9](/img/structure/B2396479.png)
N-(苯并[d]噻唑-2-基)-2,6-二氟-N-(吡啶-2-基甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a benzothiazole ring, a difluorobenzamide moiety, and a pyridinylmethyl group, which contribute to its unique chemical and biological characteristics.
科学研究应用
N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Explored for its anti-inflammatory properties and potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .
Pharmacokinetics
Similar compounds have been shown to have good yield and purity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of inflammation . This is achieved through the reduction of pro-inflammatory mediators, which are produced by the action of COX enzymes on arachidonic acid .
生化分析
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Some benzothiazole derivatives have been found to have anti-inflammatory properties . They have been shown to inhibit COX-1 and COX-2 enzymes, which play a key role in inflammation .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit COX-1 and COX-2 enzymes . This inhibition could potentially be due to binding interactions with these enzymes, leading to changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Difluorobenzamide: The benzothiazole intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the difluorobenzamide derivative.
Introduction of Pyridinylmethyl Group: The final step involves the reaction of the difluorobenzamide derivative with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium borohydride to introduce the pyridinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.
化学反应分析
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzothiazole derivatives
相似化合物的比较
N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives:
Similar Compounds: N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide, N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamide
Uniqueness: The presence of the difluorobenzamide and pyridinylmethyl groups in N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide imparts unique chemical and biological properties, such as enhanced anti-inflammatory and anticancer activities compared to other benzothiazole derivatives.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c21-14-7-5-8-15(22)18(14)19(26)25(12-13-6-3-4-11-23-13)20-24-16-9-1-2-10-17(16)27-20/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCFHUOEIMONOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)
![Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2396400.png)

![N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2396403.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2396405.png)
![N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2396408.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2396413.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/new.no-structure.jpg)
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)
